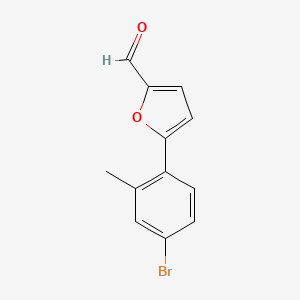

5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde

CAS No.: 113608-69-8

Cat. No.: VC7870785

Molecular Formula: C12H9BrO2

Molecular Weight: 265.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113608-69-8 |

|---|---|

| Molecular Formula | C12H9BrO2 |

| Molecular Weight | 265.1 g/mol |

| IUPAC Name | 5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 |

| Standard InChI Key | IRYQFSVZJGBMNB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde features a furan ring substituted with a carbaldehyde group at the 2-position and a 4-bromo-2-methylphenyl group at the 5-position. The molecular formula is C₁₂H₉BrO₂, with a molecular weight of 265.09 g/mol . The bromine atom and methyl group on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Features:

-

Furan Core: A five-membered aromatic oxygen heterocycle.

-

Aldehyde Functional Group: Provides electrophilic reactivity for nucleophilic additions.

-

Bromine Substituent: Enhances lipophilicity and participates in halogen bonding.

-

Methyl Group: Introduces steric hindrance and modulates solubility.

Infrared (IR) Spectroscopy:

-

C=O Stretch: Observed at ~1,672 cm⁻¹, characteristic of aldehydes.

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR:

-

¹³C-NMR:

Mass Spectrometry:

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 4-bromo-2-methylphenylboronic acid. Alternative routes include:

-

Condensation Reactions: Between 4-bromo-2-methylaniline and furfural derivatives under acidic conditions .

-

Friedel-Crafts Acylation: Employing acetyl chloride and Lewis catalysts to functionalize the furan ring .

Example Protocol (Suzuki-Miyaura Coupling):

-

Reactants: 5-Bromo-2-furaldehyde (1.0 equiv), 4-bromo-2-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

-

Conditions: Reflux in toluene/water (4:1) under N₂ for 12 hours.

Industrial Production

Industrial synthesis optimizes for cost and scalability:

-

Continuous-Flow Reactors: Enhance reaction efficiency and reduce Pd catalyst loading .

-

Purification: Crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Reactivity and Applications

Chemical Transformations

-

Oxidation: Oxone-mediated oxidation yields γ-keto carboxylic acids, useful in peptide synthesis.

-

Nucleophilic Substitution: Bromine displacement with amines or thiols generates bioactive derivatives .

-

Schiff Base Formation: Reaction with hydrazines forms hydrazones for coordination chemistry .

Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume